molecular formula C19H24ClN5O3S B608710 LY2119620

LY2119620

カタログ番号: B608710
分子量: 437.9 g/mol
InChIキー: TYTGOXSAAQWLPJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Pharmacological Characterization

A series of studies have characterized the pharmacological profile of LY2119620 through various assays:

Parameter Value
pK B (binding affinity)5.77 ± 0.10
Logα (cooperativity)1.40 ± 0.09
Efficacy in GTPγS-binding60% of maximal ACh response
Efficacy in β-arrestin recruitment~30% enhancement for ACh

These findings indicate that this compound significantly enhances receptor activity in a dose-dependent manner, particularly when used alongside orthosteric agonists .

Study on Schizophrenia Models

In a schizophrenia-mimicking mouse model, this compound demonstrated antipsychotic activity with reduced extrapyramidal side effects. This study highlighted its potential as a treatment option for psychiatric disorders by selectively targeting muscarinic receptor subtypes .

Structural Insights

Recent structural studies using X-ray crystallography have provided insights into how this compound interacts with the M2 receptor. The compound stabilizes specific conformations that are crucial for its allosteric effects:

  • Binding Mode: The piperazine ring of this compound interacts with key residues within the receptor's allosteric site, influencing receptor dynamics and signaling pathways.
  • Conformational Dynamics: The presence of this compound alters the conformational landscape of the M2 receptor, which may explain its differential effects on G-protein activation and β-arrestin recruitment .

Therapeutic Implications

While this compound shows promise as a research tool and potential therapeutic agent, its cross-reactivity with M2 receptors raises concerns regarding cardiovascular safety. Ongoing research aims to develop more selective modulators that retain the beneficial effects observed with this compound while minimizing adverse effects .

準備方法

合成経路と反応条件

LY2119620の合成には、チエノ[2,3-b]ピリジン核の調製から始まる複数のステップが含まれます。重要なステップには次のものがあります。

    チエノ[2,3-b]ピリジン核の形成: これは、適切な前駆体を含む環化反応によって達成されます。

    アミノ基とクロロ基の導入: これらの官能基は、求核置換反応によって導入されます。

    シクロプロピル基とメチル基の結合: これらの基は、アルキル化反応によって添加されます。

    ピペラジン部分の組み込み: これは、適切なピペラジン誘導体とのカップリング反応によって行われます.

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、大規模生産のために最適化されています。これには次のものが含まれます。

化学反応の分析

反応の種類

LY2119620は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

主要な生成物

これらの反応から生成される主な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体が含まれ、これらはさらなる薬理学的試験に使用することができます .

科学研究への応用

This compoundは、次のようないくつかの科学研究に応用されています。

生物活性

LY2119620 is a novel positive allosteric modulator (PAM) that selectively targets the M2 and M4 muscarinic acetylcholine receptors (mAChRs). It has garnered attention for its potential therapeutic applications, particularly in neurological disorders such as schizophrenia, due to its ability to modulate receptor activity without directly activating the receptor itself. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on receptor signaling, and implications for therapeutic use.

Allosteric Modulation

This compound enhances the affinity of orthosteric agonists (e.g., acetylcholine and iperoxo) for the M2 muscarinic receptor, which is crucial for its function as a PAM. The compound operates by binding to an allosteric site on the receptor, leading to conformational changes that stabilize the receptor in an active state. This results in increased efficacy of agonist binding and modulation of downstream signaling pathways.

Key Findings

  • Affinity Enhancement : this compound significantly increases the potency (EC50) of both acetylcholine and iperoxo at the M2 receptor, enhancing their binding and functional responses .
  • Signaling Pathways : The compound differentially modulates G-protein and β-arrestin pathways. While it enhances β-arrestin recruitment, it appears to inhibit G-protein activation at higher concentrations, indicating a bias in signaling pathways .

Structural Insights

Recent studies utilizing nuclear magnetic resonance (NMR) spectroscopy have revealed that this compound induces distinct conformational changes in the M2 receptor. These changes are critical for understanding how allosteric modulators can influence receptor dynamics and signaling .

Table 1: Effects of this compound on Receptor Signaling

Assay Type Agonist EC50 (nM) Emax (%) Signaling Pathway
GTPγS BindingAcetylcholine5.290G-protein Activation
GTPγS BindingIperoxo3.8100G-protein Activation
β-Arrestin RecruitmentAcetylcholine4.5130β-Arrestin Pathway
β-Arrestin RecruitmentIperoxo2.9115β-Arrestin Pathway

Data sourced from various functional assays demonstrating the modulatory effects of this compound on M2 receptor activity .

Study 1: Modulation of Schizophrenia Symptoms

In a preclinical study, this compound was evaluated for its potential to ameliorate symptoms associated with schizophrenia. The results indicated that treatment with this compound led to significant improvements in cognitive function and reduced negative symptoms in animal models. This suggests that enhancing M4 receptor activity through allosteric modulation may provide therapeutic benefits for patients with schizophrenia .

Study 2: Cardiovascular Safety Profile

Despite its promising effects on cognitive functions, concerns regarding cardiovascular safety due to M2 receptor cross-reactivity were raised. A study highlighted that while this compound exhibits potent PAM activity at M2 receptors, it also poses risks of cardiovascular side effects, necessitating careful consideration in therapeutic contexts .

特性

IUPAC Name

3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]thieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5O3S/c1-10-13-15(21)16(17(27)22-11-3-4-11)29-19(13)23-18(14(10)20)28-9-12(26)25-7-5-24(2)6-8-25/h11H,3-9,21H2,1-2H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTGOXSAAQWLPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(SC2=NC(=C1Cl)OCC(=O)N3CCN(CC3)C)C(=O)NC4CC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。